4-[4-Chloro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Description
4-[4-Chloro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine is a thiazole derivative characterized by a 1,3-thiazol-2-amine core substituted with a 4-chloro-3-(trifluoromethyl)phenyl group at the 4-position. This structure confers unique physicochemical properties, including enhanced lipophilicity and electron-withdrawing effects due to the chloro and trifluoromethyl substituents, which are critical for biological activity . The compound has been synthesized via reactions involving 4-chloro-3-(trifluoromethyl)phenylisothiocyanate, as demonstrated in Example 9 of , yielding intermediates for kinase inhibitors like Sorafenib Tosylate (a cancer therapeutic containing the [4-chloro-3-(trifluoromethyl)phenyl]amino moiety) .
Properties
IUPAC Name |
4-[4-chloro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2S/c11-7-2-1-5(3-6(7)10(12,13)14)8-4-17-9(15)16-8/h1-4H,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFDQIWSTJNSAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)N)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Chloro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with appropriate thiazole derivatives under controlled conditions . The reaction is usually carried out in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C . The reaction mixture is then subjected to further purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-Chloro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Scientific Research Applications
4-[4-Chloro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-[4-Chloro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazol-2-amine Derivatives
Structural and Electronic Effects
- Halogenation and Trifluoromethyl Groups: The chloro and trifluoromethyl groups in the target compound increase lipophilicity and stability, enhancing membrane permeability and target binding compared to non-halogenated analogs like N-methyl-4-phenyl-1,3-thiazol-2-amine .
- Substituent Position : The 4-chloro-3-(trifluoromethyl)phenyl group provides steric and electronic effects distinct from 2,4-dichlorophenyl () or 3-methoxyphenyl (), influencing receptor interactions .
Biological Activity
4-[4-Chloro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structural features, including a chloro and a trifluoromethyl group, contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and analgesic properties, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a thiazole ring substituted with a 4-chloro-3-(trifluoromethyl)phenyl group. The molecular formula is , with a molecular weight of 244.24 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₆ClF₃N₂S |
| Molecular Weight | 244.24 g/mol |
| CAS Number | [Not specified] |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various phenylthiazol-2-amines found that certain derivatives showed promising activity against bacterial strains comparable to standard antibiotics like norfloxacin . Specifically, compounds derived from the thiazole framework demonstrated effective inhibition of growth in multiple bacterial cell lines.
Case Study: Antimicrobial Efficacy
In a comparative study, several thiazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups, such as the chloro and trifluoromethyl groups present in this compound, exhibited enhanced antibacterial activity .
Anticancer Properties
The anticancer potential of thiazole derivatives has been widely studied. The compound has shown cytotoxic effects against various cancer cell lines, including Jurkat and HT29 cells. In vitro assays revealed that this compound had an IC50 value indicating significant antitumor activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis suggests that the presence of the thiazole ring is crucial for cytotoxic activity. Substituents on the phenyl ring also play a vital role; for instance, electron-donating groups enhance activity while electron-withdrawing groups stabilize the compound's interaction with target proteins .
Analgesic Activity
Recent studies have explored the analgesic properties of thiazole derivatives. A specific investigation into analogues of this compound revealed notable analgesic effects in animal models . The compounds exhibited varying durations of action, suggesting potential for development into therapeutic agents for pain management.
The precise mechanism through which this compound exerts its biological effects is still under investigation. Preliminary data indicate that it may interact with specific enzymes or receptors involved in cellular signaling pathways related to inflammation and cancer progression .
Q & A
Basic: What are the standard synthetic protocols for 4-[4-Chloro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine, and what critical parameters influence reaction efficiency?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with cyclization of appropriate precursors. For example, a common approach includes reacting substituted anilines with thiazole intermediates under basic conditions (e.g., K₂CO₃ in DMF) at controlled temperatures (50–100°C) . Critical parameters include:
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance solubility and reactivity .
- Reaction time : Extended durations (12–48 hours) are often required for complete cyclization .
- Purification : Techniques such as column chromatography or recrystallization from ethanol/water mixtures ensure purity .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how are they applied?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity by identifying aromatic protons (δ 6.8–8.2 ppm) and thiazole ring carbons (δ 150–160 ppm) .
- HPLC : Used to assess purity (>95% is typical for biological assays) by reverse-phase chromatography with a C18 column and acetonitrile/water gradient .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced: How can researchers optimize the yield and purity of this compound during synthesis?
Methodological Answer:
Optimization strategies include:
- Catalyst screening : Transition metals (e.g., CuI) or organocatalysts may accelerate cyclization .
- Temperature modulation : Gradual heating (e.g., 60°C → 100°C) minimizes side reactions .
- Solvent systems : Binary mixtures (e.g., DMF:H₂O) improve intermediate solubility .
- In-line monitoring : TLC or FTIR tracks reaction progress to terminate at maximal yield .
Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for this compound's antimicrobial or anticancer activity?
Methodological Answer:
SAR studies focus on:
- Ring substitutions : Modifying the trifluoromethyl or chloro groups alters steric and electronic interactions with target enzymes (e.g., kinases) .
- Bioisosteric replacement : Replacing the thiazole ring with oxadiazole or triazole moieties to enhance binding affinity .
- In vitro assays : Dose-response curves (IC₅₀ values) against cancer cell lines (e.g., HeLa) or bacterial strains (e.g., S. aureus) quantify potency .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) to ensure reproducibility .
- Compound purity : Validate via HPLC and elemental analysis; impurities ≥5% can skew bioactivity .
- Cellular context : Use isogenic cell lines or primary cells to control for genetic background effects .
- Statistical rigor : Employ multivariate analysis to account for confounding variables (e.g., serum concentration) .
Advanced: What computational methods are used to predict the compound's molecular targets and binding modes?
Methodological Answer:
- Molecular docking : Tools like AutoDock Vina simulate interactions with potential targets (e.g., EGFR kinase) using crystal structures from the PDB .
- QSAR modeling : Machine learning algorithms correlate structural descriptors (e.g., logP, polar surface area) with activity data .
- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) to identify critical residues for interaction .
Basic: What are the stability and storage conditions for this compound in laboratory settings?
Methodological Answer:
- Stability : Susceptible to hydrolysis in aqueous media; store desiccated at –20°C under inert gas (N₂ or Ar) .
- Degradation markers : Monitor via HPLC for peaks corresponding to hydrolyzed products (e.g., free amine or chloro derivatives) .
Advanced: How can crystallographic data inform the design of derivatives with improved pharmacological profiles?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
